Cas no 83217-89-4 (1β-Hydroxy-β-eudesmol)

1β-Hydroxy-β-eudesmol structure
1β-Hydroxy-β-eudesmol structure
Produktname:1β-Hydroxy-β-eudesmol
CAS-Nr.:83217-89-4
MF:C15H26O2
MW:238.365745067596
CID:1080630
PubChem ID:13969455

1β-Hydroxy-β-eudesmol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1β-Hydroxy-β-eudesmol
    • (2R,4aR,5R,8aS)-Decahydro-5-hydroxy-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol (ACI)
    • 2-Naphthalenemethanol, decahydro-5-hydroxy-α,α,4a-trimethyl-8-methylene-, [2R-(2α,4aα,5α,8aβ)]- (ZCI)
    • Eudesma-4(15)-en-1β,11-diol
    • 1beta-Hydroxy-beta-eudesmol
    • 83217-89-4
    • 6-(1-hydroxy-1-methyl-ethyl)-8a-methyl-4-methylene-decahydro-naphthalen-1-ol
    • CHEBI:216298
    • (1S,4aR,6S,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol
    • Ent-4(15)-eudesmen-1alpha,11-diol
    • CHEMBL1079685
    • 1?-Hydroxy-?-eudesmol
    • (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol
    • AKOS032962698
    • Ent-4(15)-eudesmen-1α,11-diol
    • Inchi: 1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1
    • InChI-Schlüssel: MQOLOUZWNJHZLN-QVHKTLOISA-N
    • Lächelt: C[C@]12[C@H](O)CCC(=C)[C@@H]1C[C@@H](CC2)C(O)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 238.19300
  • Monoisotopenmasse: 238.193280068g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 321
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 40.5Ų
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.03±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 152 ºC
  • Siedepunkt: 344.4±35.0 °C at 760 mmHg
  • Flammpunkt: 154.6±20.5 °C
  • Löslichkeit: Sehr leicht löslich (0,17 g/l) (25°C),
  • PSA: 40.46000
  • LogP: 2.89080
  • Dampfdruck: 0.0±1.7 mmHg at 25°C

1β-Hydroxy-β-eudesmol Sicherheitsinformationen

1β-Hydroxy-β-eudesmol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN2668-5mg
1beta-Hydroxy-beta-eudesmol
83217-89-4
5mg
¥ 3090 2024-07-20
TargetMol Chemicals
TN2668-5 mg
1beta-Hydroxy-beta-eudesmol
83217-89-4 98%
5mg
¥ 3,090 2023-07-11
A2B Chem LLC
AH57153-5mg
1β-Hydroxy-β-eudesmol
83217-89-4 97.5%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN2668-1 ml * 10 mm
1beta-Hydroxy-beta-eudesmol
83217-89-4
1 ml * 10 mm
¥ 3190 2024-07-20
TargetMol Chemicals
TN2668-1 mL * 10 mM (in DMSO)
1beta-Hydroxy-beta-eudesmol
83217-89-4 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
Cooke Chemical
M3071935-5mg
1β-Hydroxy-β-eudesmol
83217-89-4 95%
5mg
RMB 2016.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H58600-5 mg
1β-Hydroxy-β-eudesmol
83217-89-4
5mg
¥4480.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2668-1 mg
1beta-Hydroxy-beta-eudesmol
83217-89-4
1mg
¥2275.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H58600-5mg
1β-Hydroxy-β-eudesmol
83217-89-4
5mg
¥4480.0 2023-09-07

1β-Hydroxy-β-eudesmol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
3.1 Solvents: Pentane
4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
5.1 Reagents: Oxygen Solvents: Methanol
6.1 Reagents: Silica Solvents: Ethyl acetate
7.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
8.1 Reagents: Sodium borohydride Solvents: Ethanol
8.2 Reagents: Acetone
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
10.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
10.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
4.1 Solvents: Pentane
5.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
6.1 Reagents: Oxygen Solvents: Methanol
7.1 Reagents: Silica Solvents: Ethyl acetate
8.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
9.1 Reagents: Sodium borohydride Solvents: Ethanol
9.2 Reagents: Acetone
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
11.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
11.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Cytochrome CYP102 Solvents: Water ;  4 h, 37 °C
Referenz
Bioconversion of substituted naphthalenes and β-eudesmol with the cytochrome P450 BM3 variant F87V
Misawa, Norihiko; et al, Applied Microbiology and Biotechnology, 2011, 90(1), 147-157

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Ethanol
2.2 Reagents: Acetone
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
4.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Silica Solvents: Ethyl acetate
2.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
3.1 Reagents: Sodium borohydride Solvents: Ethanol
3.2 Reagents: Acetone
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
5.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Methanol
2.1 Reagents: Silica Solvents: Ethyl acetate
3.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
4.1 Reagents: Sodium borohydride Solvents: Ethanol
4.2 Reagents: Acetone
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
6.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
6.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: Acetone
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Pentane
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
3.1 Reagents: Oxygen Solvents: Methanol
4.1 Reagents: Silica Solvents: Ethyl acetate
5.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
6.1 Reagents: Sodium borohydride Solvents: Ethanol
6.2 Reagents: Acetone
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
8.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
8.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
2.1 Solvents: Pentane
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
4.1 Reagents: Oxygen Solvents: Methanol
5.1 Reagents: Silica Solvents: Ethyl acetate
6.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
7.1 Reagents: Sodium borohydride Solvents: Ethanol
7.2 Reagents: Acetone
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
9.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
9.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Reagents: Oxygen Solvents: Methanol
3.1 Reagents: Silica Solvents: Ethyl acetate
4.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
5.1 Reagents: Sodium borohydride Solvents: Ethanol
5.2 Reagents: Acetone
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
7.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
7.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Diethyl ether ,  Acetone ,  Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
5.1 Solvents: Pentane
6.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
7.1 Reagents: Oxygen Solvents: Methanol
8.1 Reagents: Silica Solvents: Ethyl acetate
9.1 Reagents: Magnesium silicate Solvents: Ethyl acetate
10.1 Reagents: Sodium borohydride Solvents: Ethanol
10.2 Reagents: Acetone
11.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
12.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
12.2 Solvents: Dimethyl sulfoxide
Referenz
Total synthesis of (+)-balanitol and of (+)-selin-4-(15)-ene-1β,11-diol
Anglea, Timothy A.; et al, Tetrahedron, 1987, 43(23), 5537-43

1β-Hydroxy-β-eudesmol Raw materials

1β-Hydroxy-β-eudesmol Preparation Products

Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD